5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile

Catalog No.
S6731380
CAS No.
2549000-26-0
M.F
C16H19BrN4O2
M. Wt
379.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl...

CAS Number

2549000-26-0

Product Name

5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile

IUPAC Name

5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile

Molecular Formula

C16H19BrN4O2

Molecular Weight

379.25 g/mol

InChI

InChI=1S/C16H19BrN4O2/c17-13-8-12(9-18)15(19-10-13)21-6-7-23-14(11-21)16(22)20-4-2-1-3-5-20/h8,10,14H,1-7,11H2

InChI Key

ONUSINPHSBQONJ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=C(C=C(C=N3)Br)C#N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=C(C=C(C=N3)Br)C#N

5-Bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is a complex organic compound with the molecular formula C15H17BrN4O2C_{15}H_{17}BrN_{4}O_{2} and a molecular weight of approximately 365.22 g/mol. This compound features a bromine atom, a pyridine ring, and functional groups including a piperidine and morpholine moiety, making it structurally unique. The presence of the carbonitrile group enhances its reactivity and potential biological activity, positioning it as a valuable candidate in medicinal chemistry and material science.

, including:

  • Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction processes can be performed using hydrogen gas in the presence of palladium catalysts, yielding amines or alcohols.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, allowing the introduction of various substituents on the pyridine ring.

These reactions are essential for modifying the compound's structure to enhance its biological properties or to synthesize derivatives with specific functionalities.

Research indicates that 5-Bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural components may interact with specific biological targets, altering enzyme activity or receptor binding, which could lead to therapeutic effects. Further studies are necessary to elucidate its precise mechanisms of action and efficacy in various biological systems.

The synthesis of 5-Bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile typically involves multiple synthetic steps:

  • Bromination: A pyridine derivative undergoes bromination to introduce the bromine atom at the 5-position.
  • Formation of Piperidine and Morpholine Rings: The piperidine and morpholine components are introduced via nucleophilic substitution reactions. Common solvents include dimethylformamide (DMF), often employing palladium on carbon as a catalyst to facilitate these transformations.
  • Purification: The final product is purified through recrystallization or chromatography to achieve high purity levels suitable for research applications.

These methods can be adapted for industrial-scale production by utilizing continuous flow reactors and automated synthesis platforms.

5-Bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile has several applications across various fields:

  • Medicinal Chemistry: It is investigated for its potential therapeutic effects and could serve as a lead compound in drug development.
  • Material Science: The compound may be utilized in synthesizing advanced materials and polymers due to its unique chemical structure.
  • Biological Research: It serves as a building block for more complex molecules in biological studies, particularly in exploring antimicrobial and anticancer properties.

The interaction studies of 5-Bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile focus on its binding affinity to various biological targets. These studies may involve:

  • Binding Assays: Evaluating how well the compound binds to specific enzymes or receptors.
  • In Vitro Studies: Assessing the biological effects on cell lines to determine cytotoxicity or efficacy against pathogens.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.

These interactions provide insight into its potential therapeutic applications and guide further development.

Several compounds share structural similarities with 5-Bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-pyridinecarbonitrileSimpler structure with bromine and pyridineLacks complex substituents
2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyridineSimilar piperidine and morpholine ringsNo bromine atom
5-Bromo-2-(4-methylpiperazin-1-yl)pyridineContains bromine and piperazineDifferent nitrogen-containing ring
5-Bromo-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridineContains thiomorpholine instead of piperidineVariation in ring structure

The uniqueness of 5-Bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile lies in its specific combination of bromine, pyrrolidine, morpholine, and pyridine rings, which may contribute to distinct biological activities compared to its analogs. This structural complexity enhances its potential utility in drug discovery and material science applications.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Exact Mass

378.06914 g/mol

Monoisotopic Mass

378.06914 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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